molecular formula C11H13ClN2O3 B5720897 4-(5-chloro-2-nitrobenzyl)morpholine

4-(5-chloro-2-nitrobenzyl)morpholine

Cat. No.: B5720897
M. Wt: 256.68 g/mol
InChI Key: NOYOFRMLCQBGPG-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-nitrobenzyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 5-chloro-2-nitrobenzyl group

Preparation Methods

The synthesis of 4-(5-chloro-2-nitrobenzyl)morpholine typically involves the reaction of morpholine with 5-chloro-2-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

4-(5-Chloro-2-nitrobenzyl)morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives with modified functional groups.

Scientific Research Applications

4-(5-Chloro-2-nitrobenzyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of new pharmaceuticals or agrochemicals.

    Medicine: Research into its potential medicinal properties includes exploring its use as a precursor for drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional group modifications.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-nitrobenzyl)morpholine depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, while the morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 4-(5-chloro-2-nitrobenzyl)morpholine include other benzyl-substituted morpholines and nitrobenzyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity. For example:

    4-(2-Chloroethyl)morpholine: Used as an intermediate in pharmaceutical synthesis.

    5-Chloro-2-nitrobenzyl alcohol: A related compound with a hydroxyl group instead of a morpholine ring, used in organic synthesis.

The uniqueness of this compound lies in its combination of a morpholine ring with a 5-chloro-2-nitrobenzyl group, providing a distinct set of chemical properties and reactivity.

Properties

IUPAC Name

4-[(5-chloro-2-nitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-10-1-2-11(14(15)16)9(7-10)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYOFRMLCQBGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of morpholine (2.8 mL, 32.3 mmol) in tetrahydrofuran (100 mL) is added 5-chloro-2-nitrobenzaldehyde (5 g, 26.9 mmol) followed by sodium triacetoxyborohydride (11.4 g, 53.9 mmol) and HOAc (3.2 mL, 53.9 mmol) and the reaction is stirred overnight. The reaction is poured into a saturated aqueous Na2CO3 solution and extracted with ethyl acetate. The combined extracts are washed with H2O, brine, dried (Na2SO4) and concentrated to afford a clear oil. The residue is taken up in 1N aqueous HCl and removed insoluble material by filtration. The filtrate is neutralized with 2M aqueous K2CO3 and partitioned into ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to afford the title compound (5.1 g, 74%) as an oil.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

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